molecular formula C18H21ClN4O5S B2754996 N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide CAS No. 899944-32-2

N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide

Cat. No. B2754996
CAS RN: 899944-32-2
M. Wt: 440.9
InChI Key: WVUNQCOHPRLAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide is a useful research compound. Its molecular formula is C18H21ClN4O5S and its molecular weight is 440.9. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antiviral and Cytotoxic Activities : Research involving the synthesis of pyrazole- and isoxazole-based heterocycles has shown potential for antiviral activity against Herpes simplex type-1 (HSV-1) and cytotoxic activities, indicating the significance of such compounds in developing therapeutic agents (Dawood et al., 2011).
  • Anticancer Agents : Novel pyrazoline derivatives incorporating thiophene moieties have been synthesized and evaluated as potent anti-tumor agents, demonstrating significant activity against hepatocellular carcinoma cell lines (Gomha et al., 2016).
  • Antimicrobial and Anticancer Activities : The creation of oxazole and pyrazoline derivatives has been explored, with some compounds exhibiting promising antimicrobial and anticancer activities. This underscores the potential of structurally similar compounds in therapeutic applications (Katariya et al., 2021).

Material Science Applications

  • Corrosion Inhibition : Quinoxaline derivatives, related to pyrazole structures, have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic media. This application highlights the utility of such compounds in industrial and material science contexts (Saraswat & Yadav, 2020).

Pharmacological Evaluation

  • Neuropharmacological Activities : Pyrazoline derivatives have been synthesized and evaluated for their antidepressant and anticonvulsant activities, indicating the potential of related compounds in neuropharmacological research (Das et al., 2011).

properties

IUPAC Name

N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O5S/c1-2-28-8-4-7-20-17(24)18(25)21-16-14-10-29(26,27)11-15(14)22-23(16)13-6-3-5-12(19)9-13/h3,5-6,9H,2,4,7-8,10-11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUNQCOHPRLAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide

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